Cas no 63059-53-0 (2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate)
![2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate structure](https://www.kuujia.com/scimg/cas/63059-53-0x500.png)
63059-53-0 structure
Product name:2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate
2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate Chemical and Physical Properties
Names and Identifiers
-
- 2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate
- Benzenepropanamide, alpha-(acetyloxy)-3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-N-(2-methoxyphenyl)-beta-oxo-
- 2-(3-(2-(2,4-Di-tert-pentylphenoxy)butyrylamino)phenyl)-1-(N-(2-methoxyphenyl)carbamoyl)-2-oxoethyl acetate
- 1-[3-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)phenyl]-3-[(2-methoxyphenyl)amino]-1,3-dioxopropan-2-yl acetate
- EINECS 263-823-6
- 63059-53-0
- OPZPPMXBESQJPI-UHFFFAOYSA-N
- NS00124138
- DTXSID30886531
- Benzenepropanamide, .alpha.-(acetyloxy)-3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-.beta.-oxo-
-
- Inchi: InChI=1S/C38H48N2O7/c1-10-30(47-31-21-20-26(37(5,6)11-2)23-28(31)38(7,8)12-3)35(43)39-27-17-15-16-25(22-27)33(42)34(46-24(4)41)36(44)40-29-18-13-14-19-32(29)45-9/h13-23,30,34H,10-12H2,1-9H3,(H,39,43)(H,40,44)
- InChI Key: OPZPPMXBESQJPI-UHFFFAOYSA-N
- SMILES: CCC(C(=O)NC1=CC=CC(=C1)C(=O)C(C(=O)NC2=CC=CC=C2OC)OC(=O)C)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC
Computed Properties
- Exact Mass: 644.34634
- Monoisotopic Mass: 644.34615187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 47
- Rotatable Bond Count: 16
- Complexity: 1060
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.4
- Topological Polar Surface Area: 120Ų
Experimental Properties
- PSA: 120.03
2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate Related Literature
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
2. Book reviews
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
63059-53-0 (2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate) Related Products
- 2161143-99-1((4-Bromo-2-methylphenyl)methyl 4-methylbenzene-1-sulfonate)
- 25895-60-7(Sodium cyanoborohydride)
- 1281052-13-8(1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine)
- 2679808-86-5(rac-(1R,6S)-6-acetamidocyclohex-3-ene-1-carboxylic acid)
- 588678-85-7(2-Amino-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 957066-00-1(3-Bromo-2-fluoro-5-methylphenylboronic acid)
- 2680801-22-1(benzyl N-3-(3-methoxybenzoyl)-4H,5H,6H-cyclopentabthiophen-2-ylcarbamate)
- 895647-07-1(3-(benzenesulfonyl)-6-chloro-N-(4-methoxyphenyl)methylquinolin-4-amine)
- 2320376-13-2(2-(thiomorpholine-4-carbonyl)quinoxaline)
- 2137671-10-2(Cyclopropane, 1-(chloromethyl)-1-(2-ethoxyethyl)-2-methyl-)
Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk
